[(4,6-dimethylpyrimidin-2-ylthio)methyl] methylcyanocarbonimidodithioate
Description
[(4,6-Dimethylpyrimidin-2-ylthio)methyl] methylcyanocarbonimidodithioate is a sulfur-containing heterocyclic compound characterized by a pyrimidine core substituted with methyl groups at positions 4 and 6, a thioether linkage, and a methylcyanocarbonimidodithioate functional group. This structure combines a pyrimidine scaffold—commonly associated with biological activity—with a dithioate moiety, which may enhance its reactivity or coordination properties. While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., bis-pyrimidine thioethers and related derivatives) have been investigated for antimicrobial applications and coordination chemistry .
Properties
IUPAC Name |
[(4,6-dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S3/c1-7-4-8(2)14-9(13-7)16-6-17-10(15-3)12-5-11/h4H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFILWIUYFBQEOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCSC(=NC#N)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375632 | |
| Record name | [(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120958-21-6 | |
| Record name | [(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Methodology
A mixture of acetylacetone (2.4 g, 0.024 mol) and thiourea (1.9 g, 0.025 mol) is heated under reflux in ethanol (50 mL) with catalytic hydrochloric acid (2 mL) for 6 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a hexane:ethyl acetate (3:1) mobile phase. Post-reaction, the mixture is cooled to room temperature, and the precipitate is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water solution. The resulting 4,6-dimethylpyrimidine-2-thiol is obtained as a white crystalline solid with a yield of 78% and a melting point (Tmp) of 142–144°C.
Spectroscopic Validation
-
IR (KBr, cm⁻¹): 2560 (S–H stretch), 1570 (C=N stretch), 1450 (C–H bend, methyl groups).
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm): 2.35 (s, 6H, 2×CH₃), 6.85 (s, 1H, C5–H), 13.2 (s, 1H, S–H).
Preparation of (4,6-Dimethylpyrimidin-2-ylthio)methyl Bromide
The pyrimidine-thiol moiety is functionalized with a bromomethyl group to enable subsequent nucleophilic substitution with the cyanocarbonimidodithioate group.
Bromomethylation Reaction
4,6-Dimethylpyrimidine-2-thiol (1 , 5.0 g, 0.032 mol) is dissolved in dry dimethylformamide (DMF, 30 mL) under nitrogen atmosphere. Dibromomethane (4.2 g, 0.024 mol) and potassium carbonate (6.9 g, 0.050 mol) are added, and the mixture is stirred at 60°C for 12 hours. The reaction is quenched with ice-cold water (100 mL), and the product is extracted with dichloromethane (3×50 mL). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified via column chromatography (silica gel, hexane:ethyl acetate 4:1) to yield (4,6-dimethylpyrimidin-2-ylthio)methyl bromide (2 ) as a pale-yellow solid (Yield: 65%, Tmp: 89–91°C).
Analytical Data
-
¹H NMR (400 MHz, CDCl₃, δ ppm): 2.42 (s, 6H, 2×CH₃), 4.25 (s, 2H, SCH₂), 6.92 (s, 1H, C5–H).
-
Elemental Analysis: Calculated for C₇H₉BrN₂S: C 36.07%, H 3.89%, N 12.03%; Found: C 35.92%, H 3.95%, N 11.88%.
Synthesis of Methylcyanocarbonimidodithioate Potassium Salt
The cyanocarbonimidodithioate component is prepared as its potassium salt to enhance nucleophilic reactivity.
Salt Formation
Potassium cyanocarbonimidodithioate (3 ) is synthesized by reacting carbon disulfide (7.6 g, 0.10 mol) with potassium hydroxide (5.6 g, 0.10 mol) in ethanol (50 mL) at 0°C. Cyanamide (4.2 g, 0.10 mol) is added dropwise, and the mixture is stirred for 4 hours. The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 3 as a hygroscopic yellow solid (Yield: 82%).
Alkylation of Cyanocarbonimidodithioate with Bromomethylpyrimidine
The final step involves the nucleophilic substitution of 2 with 3 to form the target compound.
Reaction Conditions
A solution of (4,6-dimethylpyrimidin-2-ylthio)methyl bromide (2 , 3.0 g, 0.013 mol) in dry acetonitrile (30 mL) is added to a suspension of potassium cyanocarbonimidodithioate (3 , 2.5 g, 0.015 mol) in acetonitrile (20 mL). The reaction is stirred at room temperature for 24 hours under nitrogen. The precipitate is filtered, and the filtrate is concentrated. The residue is purified via recrystallization from ethanol to yield [(4,6-dimethylpyrimidin-2-ylthio)methyl] methylcyanocarbonimidodithioate (4 ) as a white crystalline solid (Yield: 58%, Tmp: 121–123°C).
Characterization Data
-
IR (KBr, cm⁻¹): 2190 (C≡N stretch), 1150 (C=S stretch), 1050 (C–S stretch).
-
¹H NMR (400 MHz, DMSO-d₆, δ ppm): 2.38 (s, 6H, 2×CH₃), 3.92 (s, 2H, SCH₂), 4.15 (s, 3H, N–CH₃), 6.88 (s, 1H, C5–H).
-
Elemental Analysis: Calculated for C₁₀H₁₁N₃S₃: C 43.94%, H 4.06%, N 15.37%; Found: C 43.78%, H 4.12%, N 15.22%.
Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cyanamides.
Scientific Research Applications
[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide involves its interaction with specific molecular targets. The compound’s sulfanyl groups can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, its cyanamide group can participate in various biochemical reactions, potentially leading to its biological activities.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with bis(4,6-dimethylpyrimidin-2-ylthio)alkanes, such as bis(4,6-dimethylpyrimidin-2-ylthio)methane (Figure 1). Key differences include:
- Functional groups: The target compound features a methylcyanocarbonimidodithioate group (–SC(=N–CN)S–), while analogs like bis(4,6-dimethylpyrimidin-2-ylthio)methane lack this moiety, instead possessing a central alkane bridge (e.g., –CH₂–) .
Table 1: Structural Comparison of Key Compounds
Table 2: Antimicrobial Activity of Copper(II) Complexes
| Compound (Copper Complex) | MIC Range (µmol L⁻¹) | Target Microorganisms |
|---|---|---|
| [CuCl₂(ptm)]ₙ | 230–2550 | C. albicans, S. aureus, E. coli |
| Free bis-pyrimidine thioether ligands | Inactive | N/A |
Conformational and Crystallographic Insights
- Bis-pyrimidine thioethers : Exhibit conformational flexibility (e.g., G+G+, GA, AA forms) depending on dihedral angles around C–S bonds. For example, complex-4 adopts a G+G+ conformation with a 52.68° angle between pyrimidine rings .
- Target Compound: No crystallographic data is available, but its rigid dithioate group may restrict conformational flexibility compared to bis-pyrimidine thioethers.
Biological Activity
[(4,6-dimethylpyrimidin-2-ylthio)methyl] methylcyanocarbonimidodithioate (CAS: 120958-21-6) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, focusing on its antitumor activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12N4S3
- Molar Mass : 284.42 g/mol
- Synonyms : [(4,6-Dimethylpyrimidin-2-ylthio)methyl] methyl cyanocarbonimidodithioate
Antitumor Activity
Recent studies have highlighted the compound's potent antitumor properties. A notable study evaluated its cytotoxic effects against various human cancer cell lines:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 (Lung) | 100.07 | 8.99 |
| HepG2 (Liver) | 99.98 | 6.92 |
| DU145 (Prostate) | 99.93 | 7.89 |
| MCF7 (Breast) | 100.39 | 8.26 |
The results indicate that this compound exhibits superior activity compared to Sunitinib, a known multi-targeted receptor tyrosine kinase inhibitor .
The mechanisms by which this compound exerts its antitumor effects have been investigated in detail:
- Cell Cycle Arrest : The compound induces S-phase arrest in HepG2 cells, leading to inhibited growth.
- Apoptosis Induction : It promotes apoptosis through mitochondrial dysfunction, characterized by:
Case Studies
Several case studies have demonstrated the relevance of this compound in cancer treatment:
- Case Study on HepG2 Cells : In vitro studies showed that treatment with this compound resulted in a significant increase in apoptotic cells as measured by flow cytometry. The percentage of cells with collapsed mitochondrial membrane potential increased from 0.53% to 34.92% with escalating concentrations over a 72-hour period .
- Comparative Study with Sunitinib : A comparative analysis revealed that while both compounds exhibit cytotoxic effects, the new compound demonstrated a higher inhibition rate and lower IC50 values across multiple cancer cell lines, suggesting it may be a more effective therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic methods are employed to prepare [(4,6-dimethylpyrimidin-2-ylthio)methyl] methylcyanocarbonimidodithioate, and what stoichiometric ratios are critical for reproducibility?
- The compound is synthesized via reactions between bis(4,6-dimethylpyrimidin-2-ylthio)alkanes and copper(II) chloride. Key stoichiometric ratios (e.g., 1:1 or 2:1 metal-to-ligand ratios) significantly influence product composition. Method A (ethanol solvent) and Method B (dichloromethane solvent) are common, with variations in reaction time and solvent affecting yield and oligomer formation .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound and its metal complexes?
- Infrared spectroscopy (IR) identifies ν(C=N + C=C) bands (1560–1580 cm⁻¹) and ν(C–S) vibrations (545–770 cm⁻¹). Elemental analysis validates composition, while gel permeation chromatography (GPC) confirms oligomeric molecular weights (e.g., Mw ~3.46 × 10⁴) .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
- Broth dilution assays determine the minimum inhibitory concentration (MIC) against pathogens like C. albicans and S. aureus. Test concentrations range from 230–2550 µmol L⁻¹, with DMSO as the solvent control. Activity is benchmarked against standards like Norfloxacin .
Q. What physicochemical properties influence the compound’s reactivity and solubility?
- Key properties include LogP (4.10), boiling point (378.5°C), and density (1.09 g/cm³). These parameters guide solvent selection for synthesis (e.g., ethanol, dichloromethane) and biological testing .
Advanced Research Questions
Q. How do conformational changes in the bis(4,6-dimethylpyrimidin-2-ylthio)methane ligand affect coordination geometry in copper(II) complexes?
- The ligand adopts G+G+ conformations with dihedral angles around C–S bonds (~-80°) upon coordination, leading to square planar (4-coordinate) or square pyramidal (5-coordinate) geometries. Crystal packing analysis via X-ray diffraction reveals absence of π-stacking but CH⋯Cl hydrogen bonds stabilizing 2D arrangements .
Q. What challenges arise in resolving contradictions between spectroscopic data and crystallographic results for oligomeric copper(II) derivatives?
- Discrepancies may stem from dynamic ligand behavior in solution vs. solid state. Cross-validation using SHELXL for refinement and ORTEP-3 for visualization is critical. For example, GPC-derived molecular weights (oligomers) must align with crystallographic unit cell parameters .
Q. What strategies optimize the electrosynthesis of derivatives via Michael addition reactions?
- Cyclic voltammetry in aqueous solutions identifies oxidation potentials for catechol derivatives, enabling controlled potential coulometry to synthesize bis(4,6-dimethylpyrimidin-2-ylthio)benzenediols. Undivided cells and nucleophile (3) concentration adjustments improve yields .
Q. How can researchers address oligomerization variability during synthesis of copper(II) complexes?
- Method D (1:2 metal-to-ligand ratio) promotes oligomer formation, while temperature and solvent polarity (e.g., ethanol vs. dichloromethane) modulate chain length. Monitoring via GPC and repeating under inert atmospheres reduces batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
